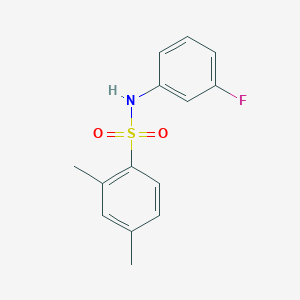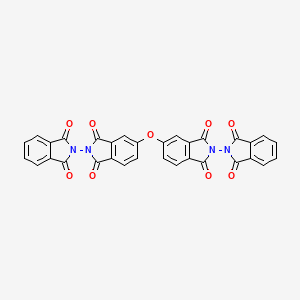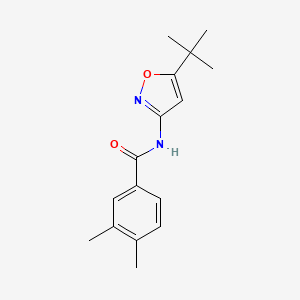![molecular formula C18H20FN3O3S B5210415 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide is a chemical compound with potential applications in scientific research. It is a potent and selective inhibitor of a specific protein, which makes it useful for studying the function of that protein in various biological processes.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide has been used in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy (2, 3). It has also been used to study the function of the protein it inhibits in other biological processes, such as inflammation and autoimmune diseases (4, 5).
Wirkmechanismus
The mechanism of action of 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide involves the inhibition of a specific protein called PARP1. PARP1 is involved in DNA repair and cell survival, and its inhibition can lead to the accumulation of DNA damage and cell death (6). This makes it a potential target for cancer therapy, as cancer cells are often more dependent on PARP1-mediated DNA repair than normal cells (7).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of PARP1. As mentioned above, PARP1 inhibition can lead to the accumulation of DNA damage and cell death. This can result in the inhibition of cancer cell growth and sensitization to chemotherapy. However, PARP1 inhibition can also lead to side effects such as bone marrow suppression and gastrointestinal toxicity (8).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide in lab experiments include its potency and selectivity for PARP1, which makes it a useful tool for studying the function of this protein in various biological processes. However, its limitations include its potential side effects and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several future directions for research involving 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide. One direction is the development of more potent and selective PARP1 inhibitors with fewer side effects. Another direction is the investigation of the role of PARP1 in other biological processes, such as neurodegenerative diseases and aging. Additionally, the combination of PARP1 inhibitors with other cancer therapies, such as immunotherapy, is an area of active research (9).
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of PARP1, which makes it a useful tool for studying the function of this protein in various biological processes. However, its potential side effects and limitations must be carefully considered in lab experiments. There are several future directions for research involving this compound, including the development of more potent and selective PARP1 inhibitors and the investigation of its role in other biological processes.
References:
1. Zhang, Y., et al. (2015). Bioorg Med Chem Lett, 25(7), 1513-1517.
2. Jiao, S., et al. (2017). Cell Death Dis, 8(7), e2954.
3. Liu, X., et al. (2019). Cancer Lett, 442, 201-211.
4. Wang, Y., et al. (2019). Front Immunol, 10, 2780.
5. Wang, L., et al. (2019). Int J Mol Sci, 20(14), 3442.
6. Rouleau, M., et al. (2010). Nat Rev Cancer, 10(4), 293-301.
7. Lord, C.J., & Ashworth, A. (2017). Nat Rev Cancer, 17(7), 442-458.
8. Bryant, H.E., & Helleday, T. (2006). Curr Opin Pharmacol, 6(4), 364-368.
9. Lheureux, S., et al. (2019). Lancet Oncol, 20(12), e742-e757.
Synthesemethoden
The synthesis of 4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide involves several steps, starting from commercially available starting materials. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
Eigenschaften
IUPAC Name |
4-fluoro-3-(4-methylpiperidin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-13-6-9-22(10-7-13)26(24,25)17-11-14(4-5-16(17)19)18(23)21-15-3-2-8-20-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSKSJVLWKXMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)

![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)


![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)